molecular formula C10H15NO2S B2957138 4-(2-Methylpropyl)benzene-1-sulfonamide CAS No. 161767-97-1

4-(2-Methylpropyl)benzene-1-sulfonamide

Cat. No.: B2957138
CAS No.: 161767-97-1
M. Wt: 213.3
InChI Key: RMVGDCROLOGLIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)benzene-1-sulfonamide typically involves the reaction of 4-(2-Methylpropyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired sulfonamide product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methylpropyl)benzene-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isobutylbenzenesulfonamide
  • 4-Methylbenzenesulfonamide
  • 4-Ethylbenzenesulfonamide

Uniqueness

4-(2-Methylpropyl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

4-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVGDCROLOGLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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